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Compound of Interest

Compound Name: 4-Morpholinecarboxaldehyde-13C

Cat. No.: B586647 Get Quote

In the landscape of drug discovery and development, the precise quantification of drug

candidates and their metabolites in complex biological matrices is non-negotiable. Liquid

chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for

bioanalysis due to its inherent sensitivity and selectivity.[1] However, the accuracy of LC-

MS/MS data can be compromised by several factors, including sample preparation variability,

matrix effects (ion suppression or enhancement), and instrument drift.[2]

To control for this variability, an internal standard (IS) is employed. The ideal IS is a compound

that behaves identically to the analyte during extraction, chromatography, and ionization but is

distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards,

particularly those incorporating ¹³C, are considered the benchmark for quantitative bioanalysis.

[1][2] They co-elute with the analyte and experience the same matrix effects, providing the

most effective normalization and leading to superior accuracy and precision.[2]

This guide focuses on a key reagent in this class: 4-Morpholinecarboxaldehyde-¹³C (also

known as N-Formylmorpholine-¹³C). The morpholine moiety is a privileged pharmacophore,

frequently incorporated into drug candidates to modulate physicochemical properties and

enhance biological activity.[3][4][5] Consequently, having a reliable ¹³C-labeled internal

standard for the morpholine core is invaluable for developing robust bioanalytical assays for

this important class of compounds. This document serves as a technical resource for

researchers, providing detailed information on the commercial availability, synthesis, quality

control, and practical application of 4-Morpholinecarboxaldehyde-¹³C.
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Part 1: Commercial Sourcing and Availability
4-Morpholinecarboxaldehyde-¹³C is a specialized chemical available from a select number of

reputable suppliers that focus on stable isotopes and research chemicals. When sourcing this

reagent, it is critical to verify the specific location of the isotope label. For its most common use

as an IS for a morpholine-containing analyte, the label is ideally on the formyl group (O=

[¹³CH]N1CCOCC1), providing a +1 Da mass shift from the most common fragment containing

the formyl group.

Key identifying information for this compound is:

Chemical Name: 4-Morpholinecarboxaldehyde-¹³C

Synonyms: N-Formylmorpholine-¹³C, morpholine-4-(¹³C)carbaldehyde

CAS Number (Labeled): 113009-82-8

Molecular Formula: C₄¹³CH₉NO₂

Molecular Weight: 116.12 g/mol

The following table summarizes the availability from key vendors. Researchers should always

request a Certificate of Analysis (CoA) prior to purchase to confirm isotopic purity and chemical

purity.
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Supplier Brand
Catalog
Number

Format
Stated
Purity/Notes

LGC Standards

Toronto

Research

Chemicals (TRC)

TRC-M723742-

10MG
Neat Solid

Formula

C₄¹³CH₉NO₂

indicates labeling

at the formyl

carbon. Products

are delivered

with a full

analytical data

package.[6][7]

Pharmaffiliates - PA STI 066300 Light Yellow Oil

Specifies CAS

113009-82-8 and

¹³C-labeling.[7]

Alfa Chemistry - ACM113009828 Not Specified

Lists the specific

labeled CAS

number.

Note: Availability and specifications are subject to change. Direct inquiry with the supplier is

recommended.

Part 2: Synthesis and Quality Control of the Labeled
Compound
Rationale of the Synthetic Pathway
While specific, peer-reviewed syntheses for the ¹³C-labeled version are not broadly published,

the pathway can be logically inferred from established methods for N-formylation. The most

direct and industrially viable method for producing the unlabeled analog is the condensation

reaction between morpholine and formic acid.[8][9][10]

Therefore, the synthesis of 4-Morpholinecarboxaldehyde-¹³C is achieved by substituting

standard formic acid with its ¹³C-labeled counterpart.
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Proposed Synthetic Reaction: Morpholine is reacted directly with ¹³C-Formic Acid, often with

heating to drive off the water formed during the condensation reaction, yielding the ¹³C-labeled

amide.

Morpholine

+

¹³C-Formic Acid(O=¹³CH-OH) 4-Morpholinecarboxaldehyde-¹³C(O=¹³CH-N(CH₂CH₂)₂O)

+

H₂O

 Heat (-H₂O) 
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Caption: Proposed synthesis of 4-Morpholinecarboxaldehyde-¹³C.

This method is advantageous due to the commercial availability of ¹³C-Formic Acid and the

straightforward nature of the reaction.[11] Alternative methods could involve activating the ¹³C-

formic acid, for example by converting it to an N-hydroxysuccinimidyl (NHS) ester, to facilitate

the reaction under milder conditions.[11]

Analytical Quality Control (QC)
As a Senior Application Scientist, I cannot overstate the importance of verifying the identity and

purity of any internal standard upon receipt. The supplier's CoA is the first point of reference,

but in-house verification provides the highest level of confidence.

A. Mass Spectrometry (MS) The most fundamental check is to confirm the molecular weight. A

high-resolution mass spectrometer (HRMS) should be used to confirm the accurate mass of the

protonated molecule ([M+H]⁺).

Unlabeled (C₅H₉NO₂): Calculated [M+H]⁺ = 116.0706 Da

¹³C-Labeled (C₄¹³CH₉NO₂): Calculated [M+H]⁺ = 117.0739 Da[12]
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The observed mass should be within 5 ppm of the calculated accurate mass. The analysis

should also confirm the absence of a significant signal at the mass of the unlabeled compound,

which verifies high isotopic purity.

B. Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy ¹³C-NMR is the definitive technique

for confirming the position of the label. In the unlabeled compound, the formyl carbon appears

as a singlet at approximately 161 ppm. For the ¹³C-labeled compound, this signal will be

exceptionally intense. Comparing the integrated ¹³C spectrum to a known concentration of a

reference standard (like dimethyl sulfoxide) can also provide a quantitative measure of the

compound's concentration.

Conceptual ¹³C-NMR Comparison

Unlabeled Compound

¹³C-Labeled Compound

Signal at ~161 ppm (Formyl Carbon)
Standard Intensity

Signal at ~161 ppm (¹³C-Formyl Carbon)
Extremely High Intensity

Click to download full resolution via product page

Caption: Expected difference in ¹³C-NMR spectra.

C. Purity Analysis (HPLC-UV/CAD) The chemical purity should be assessed using a high-

resolution HPLC method, typically with UV and/or Charged Aerosol Detection (CAD). This

ensures that the response measured is from the compound of interest and not from impurities.

A purity of >98% is typically required for bioanalytical standards.

Part 3: Application in a Bioanalytical Workflow
The primary application of 4-Morpholinecarboxaldehyde-¹³C is as an internal standard for the

quantification of a morpholine-containing analyte in a biological matrix (e.g., plasma, urine).
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Workflow Overview
The core principle is to add a known, fixed concentration of the SIL-IS to all samples,

calibrators, and quality controls at the earliest stage of sample preparation.[1] The IS then

tracks the analyte through the entire process. The final analyte concentration is determined by

the ratio of the analyte peak area to the IS peak area.

Biological Sample
(Calibrator, QC, or Unknown)

Spike with Fixed Concentration of
4-Morpholinecarboxaldehyde-¹³C (IS)

 1.

Sample Preparation
(e.g., Protein Precipitation,

LLE, or SPE)

 2.

LC-MS/MS Analysis
(MRM Detection)

 3.

Data Processing

Calculate Peak Area Ratio
(Analyte / IS)

 4.

Final Analyte Concentration

Quantify vs. Calibration Curve
 5.

Click to download full resolution via product page

Caption: Bioanalytical workflow using a SIL internal standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4540727/
https://www.benchchem.com/product/b586647?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocol (Representative)
This protocol describes the use of 4-Morpholinecarboxaldehyde-¹³C as an IS for a hypothetical

analyte, "Drug-M," which contains a morpholine moiety, in human plasma.

Objective: To quantify Drug-M in human plasma using LC-MS/MS.

Materials:

Analyte: Drug-M reference standard

Internal Standard: 4-Morpholinecarboxaldehyde-¹³C (IS)

Control Matrix: Human plasma (K₂EDTA)

Reagents: Acetonitrile (ACN, LC-MS grade), Formic Acid (FA, LC-MS grade), Ultrapure

Water

Step 1: Preparation of Stock Solutions

Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of Drug-M reference standard. Dissolve in

a suitable solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL.

IS Stock (1 mg/mL): Accurately weigh ~1 mg of 4-Morpholinecarboxaldehyde-¹³C. Dissolve in

ACN to a final concentration of 1 mg/mL.

Step 2: Preparation of Working Solutions

Analyte Working Solutions: Prepare serial dilutions of the Analyte Stock in 50:50 ACN:Water

to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

IS Working Solution (50 ng/mL): Dilute the IS Stock solution in ACN to a final concentration

of 50 ng/mL. This solution will be used as the protein precipitation solvent.

Step 3: Sample Preparation (Protein Precipitation)

Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 96-well plate.
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Add 200 µL of the IS Working Solution (50 ng/mL in ACN) to every well. This adds a fixed

amount of 2.5 ng of IS to each sample.

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

Centrifuge the plate at ~4000 x g for 10 minutes to pellet the precipitated proteins.

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Step 4: LC-MS/MS Analysis

LC Conditions (Example):

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient: 5% B to 95% B over 3 minutes

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

MS/MS Conditions (Example, Positive Ion Mode):

Develop Multiple Reaction Monitoring (MRM) transitions for both the analyte and the IS.

For example:

Drug-M: Q1 (Precursor Ion [M+H]⁺) -> Q3 (Product Ion)

IS (4-Morpholinecarboxaldehyde-¹³C): Q1 (117.1) -> Q3 (e.g., 58.1 or other stable

fragment)

Step 5: Data Analysis

Integrate the peak areas for both the Drug-M and IS MRM transitions.
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Calculate the Peak Area Ratio (PAR) = (Analyte Area / IS Area).

Construct a calibration curve by plotting the PAR against the nominal concentration for the

calibration standards.

Determine the concentration of Drug-M in the QC and unknown samples by interpolating

their PAR values from the calibration curve.

Conclusion
4-Morpholinecarboxaldehyde-¹³C is an essential, commercially available tool for any laboratory

engaged in the bioanalysis of morpholine-containing drug candidates. Its use as a stable

isotope-labeled internal standard is the gold standard methodology for mitigating analytical

variability and ensuring the generation of accurate, precise, and defensible pharmacokinetic

data. By following the principles of careful sourcing, rigorous in-house QC, and

methodologically sound application, researchers can significantly enhance the integrity and

quality of their bioanalytical results, ultimately accelerating the drug development process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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